![molecular formula C19H22N2O2S B2426555 1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 325779-72-4](/img/structure/B2426555.png)

1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products because of the operational simplicity and the conveniently available reactants .Molecular Structure Analysis

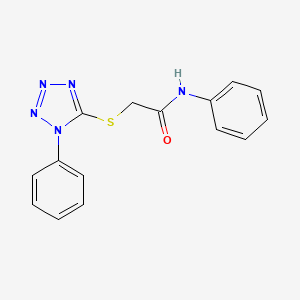

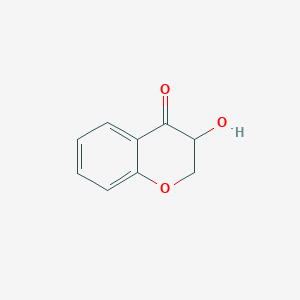

The molecular structure of a piperazine derivative would be largely determined by the groups attached to the nitrogen atoms in the piperazine ring. In the case of your compound, one nitrogen would be attached to a benzenesulfonyl group and the other to a phenylpropenyl group .Chemical Reactions Analysis

The chemical reactions of a piperazine derivative would depend on the specific groups attached to the piperazine. Piperazine itself can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific piperazine derivative would depend on the groups attached to the piperazine. For example, benzenesulfonyl hydrazide, a related compound, is a white to light-colored crystalline solid that is insoluble in water and denser than water .Aplicaciones Científicas De Investigación

Palladium-Catalysed Direct Arylations of Thiophenes

Benzenesulfonyl chlorides, which are part of the compound , have been used as reagents in palladium-catalysed direct arylations of thiophenes . This reaction allows regioselective access to β-arylated thiophenes and proceeds with easily accessible catalyst, base, and substrates, without oxidant or ligand .

Dual Gold and Photoredox-Catalyzed Thiosulfonylation of Alkynes and Enynes

The benzenesulfonyl moiety has been involved in the dual gold and photoredox-catalyzed thiosulfonylation of alkynes and 1,6-enynes . The reaction involves a single electron reduction with an excited photocatalyst, leading to a benzenesulfonyl radical .

Antibacterial Applications

Structurally unique benzenesulfonyl thiazoloimines, which share a similar structure with the compound , have been developed as potential antibacterial agents . Some of these compounds have shown effective antimicrobial efficacy against tested strains .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperazine derivatives have a wide range of applications, particularly in the field of medicine. They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, research into new piperazine derivatives and their potential applications is a promising area of study.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-24(23,19-11-5-2-6-12-19)21-16-14-20(15-17-21)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEXJEPWVDBYLA-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)

![(3E)-1-(3-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426483.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)

![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)